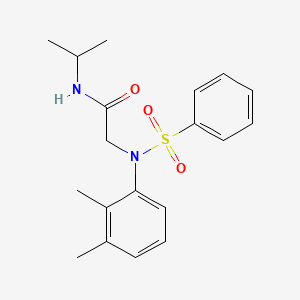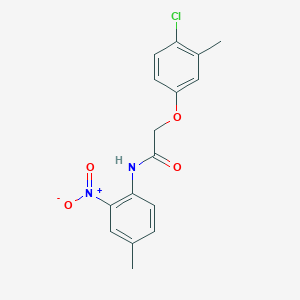![molecular formula C22H19ClN2O4 B5163681 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone is a chemical compound that belongs to the class of β-keto amphetamines. It is commonly known as 4-CN-BINACA-ADB and is often used as a research chemical. This compound is a potent synthetic cannabinoid that has gained popularity in recent years due to its high affinity for CB1 and CB2 receptors in the central nervous system.
作用機序
The mechanism of action of 4-CN-BINACA-ADB involves its binding to CB1 and CB2 receptors in the central nervous system. This binding leads to the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological and behavioral processes. The activation of CB1 receptors can lead to the inhibition of neurotransmitter release and the modulation of pain perception, while the activation of CB2 receptors can lead to the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CN-BINACA-ADB are similar to those of other synthetic cannabinoids. This compound can produce a range of effects, including euphoria, relaxation, and altered perception of time and space. It can also lead to adverse effects such as anxiety, paranoia, and tachycardia. The long-term effects of 4-CN-BINACA-ADB on the central nervous system are not yet fully understood and require further research.
実験室実験の利点と制限
The advantages of using 4-CN-BINACA-ADB in lab experiments include its high potency and selectivity for CB1 and CB2 receptors. This compound can produce robust and reproducible effects, making it a valuable tool for studying the endocannabinoid system. However, the limitations of using 4-CN-BINACA-ADB in lab experiments include its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on 4-CN-BINACA-ADB. One area of research is the development of novel synthetic cannabinoids that have greater selectivity for CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the central nervous system. Additionally, studies are needed to determine the potential therapeutic applications of synthetic cannabinoids in the treatment of pain, inflammation, and other disorders. Finally, research is needed to develop effective strategies for preventing the abuse of synthetic cannabinoids.
Conclusion:
In conclusion, 4-CN-BINACA-ADB is a potent synthetic cannabinoid that has gained popularity in recent years due to its high affinity for CB1 and CB2 receptors in the central nervous system. This compound has been extensively used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. While 4-CN-BINACA-ADB has several advantages for lab experiments, it also has limitations and potential for abuse. Further research is needed to fully understand the biochemical and physiological effects of 4-CN-BINACA-ADB and to develop effective strategies for preventing its abuse.
合成法
The synthesis of 4-CN-BINACA-ADB involves several steps that require specialized equipment and knowledge of organic chemistry. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a catalyst to form 4-chloro-α-cyanostyrene. The next step involves the reaction of 4-chloro-α-cyanostyrene with 4-nitrobenzeneamine in the presence of a reducing agent to form 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone.
科学的研究の応用
4-CN-BINACA-ADB has been used extensively in scientific research to study the effects of synthetic cannabinoids on the central nervous system. It has been shown to have a high affinity for CB1 and CB2 receptors and can produce a range of physiological and behavioral effects. This compound has been used to study the role of the endocannabinoid system in pain, appetite, and mood regulation.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-29-20-12-4-16(5-13-20)22(26)14-21(15-2-6-17(23)7-3-15)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBCCYUNHYXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)

![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
